methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of naphthalene and contains an aminomethyl group attached to the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the reaction of 8-aminomethyl-5,6,7,8-tetrahydronaphthalene with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A related compound with a hydroxyl group instead of an ester group.
5,6,7,8-Tetrahydroquinoxaline: Contains a quinoxaline ring instead of a naphthalene ring.
Indole Derivatives: Share similar aromatic structures and are used in various biological applications.
Uniqueness
methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl group provides versatility in chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
153346-58-8 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)10-6-5-9-3-2-4-11(8-14)12(9)7-10/h5-7,11H,2-4,8,14H2,1H3 |
InChI Key |
MVOKZEPYCPVZGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2CN)C=C1 |
Origin of Product |
United States |
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